

Spectroscopic Characterization of Propylenediphosphonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Propylenediphosphonic acid*

CAS No.: *4671-82-3*

Cat. No.: *B1358185*

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Foreword

Propylenediphosphonic acid, also known as propane-1,3-diylbis(phosphonic acid), is a molecule of interest in various scientific domains, including as a chelating agent and in materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data for **propylenediphosphonic acid**. It is important to note that while direct experimental spectra for this specific molecule are not readily available in the public domain, this guide has been constructed based on established principles of spectroscopy and data from closely related compounds to provide a robust and scientifically grounded prediction of its spectral characteristics.

Molecular Structure and Overview

Propylenediphosphonic acid ($C_3H_{10}O_6P_2$) consists of a central three-carbon propylene chain flanked by two phosphonic acid groups. This structure dictates the spectroscopic features that will be observed.

Caption: Molecular structure of **propylenediphosphonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **propylenediphosphonic acid**, 1H , ^{13}C , and ^{31}P NMR will provide key structural information.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is expected to show three distinct signals corresponding to the three sets of protons on the propylene backbone.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H-1 (P-CH ₂ -C)	1.8 - 2.2	Triplet of triplets (tt)	2H
H-2 (C-CH ₂ -C)	1.6 - 2.0	Quintet	2H
H-3 (C-CH ₂ -P)	1.8 - 2.2	Triplet of triplets (tt)	2H
OH	10 - 12 (broad)	Singlet (s)	4H

Causality Behind Experimental Choices: The choice of a polar, aprotic solvent like DMSO- d_6 is crucial for dissolving the polar phosphonic acid and for observing the acidic protons of the hydroxyl groups. The predicted chemical shifts are based on the deshielding effect of the phosphonic acid groups. The multiplicity arises from coupling to adjacent protons ($^3J_{HH}$) and to the phosphorus nuclei ($^2J_{PH}$ and $^3J_{PH}$).

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show three signals for the three carbon atoms of the propyl chain.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to P-coupling)
C-1 (P-CH ₂)	25 - 35	Triplet (t)
C-2 (C-CH ₂ -C)	20 - 30	Singlet (s) or Triplet (t)
C-3 (CH ₂ -P)	25 - 35	Triplet (t)

Causality Behind Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing C-H coupling. The remaining splitting is due to coupling with the phosphorus nuclei. The C-1 and C-3 carbons, being directly attached to phosphorus, will exhibit a large one-bond coupling ($^1J_{CP}$), appearing as doublets. However, due to the presence of two equivalent phosphorus atoms, they are expected to appear as triplets. The C-2 carbon may show a smaller two-bond coupling ($^2J_{CP}$), potentially appearing as a triplet, or the coupling may be too small to be resolved, resulting in a singlet.

Predicted ^{31}P NMR Spectrum

The proton-decoupled ^{31}P NMR spectrum will provide direct information about the phosphorus environment.

Phosphorus Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
P-1 & P-2	15 - 25	Singlet (s)

Causality Behind Experimental Choices: 85% H_3PO_4 is used as an external standard for chemical shift referencing. Proton decoupling simplifies the spectrum to a single peak, as the two phosphorus nuclei are chemically equivalent. In a proton-coupled spectrum, this signal would be a complex multiplet due to coupling with the adjacent methylene protons.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 10-20 mg of **propylenediphosphonic acid** in 0.6 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Use a spectral width appropriate for aliphatic and functionalized carbons (e.g., 0-100 ppm).
 - Employ a sufficient relaxation delay to ensure quantitative accuracy if needed.
- ^{31}P NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional phosphorus spectrum.
 - Set the spectral width to encompass the expected phosphonate region (e.g., 0-50 ppm).
 - Reference the spectrum to an external 85% H_3PO_4 standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2500-3300	O-H stretch (from P-OH)	Broad, Strong
2850-2960	C-H stretch (aliphatic)	Medium
1150-1250	P=O stretch	Strong
950-1050	P-O stretch	Strong

Causality Behind Experimental Choices: The broadness of the O-H stretching band is due to extensive hydrogen bonding between the phosphonic acid groups. The P=O and P-O stretching vibrations are characteristic of phosphonic acids and are expected to be strong and prominent in the spectrum. Data from related phosphonic acids supports these predicted ranges[1][2].

Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of **propylenediphosphonic acid** with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
 - Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

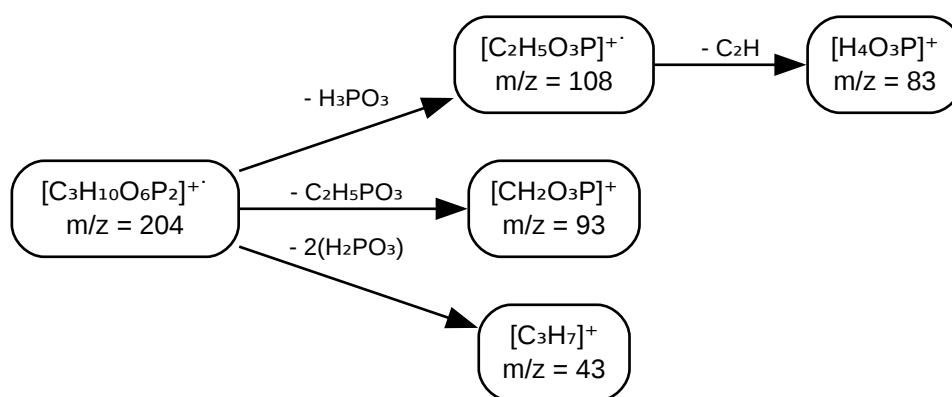
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

For **propylenediphosphonic acid** (Molecular Weight: 204.06 g/mol), the following features are predicted in an electron ionization (EI) mass spectrum:

- Molecular Ion (M^+): A peak at $m/z = 204$, corresponding to the intact molecule with one electron removed. The intensity of this peak may be low due to the lability of the phosphonic acid groups.
- Key Fragmentation Pathways: Fragmentation is likely to occur at the C-C and C-P bonds.



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Caption: Proposed mass spectrometry fragmentation pathway for **propylenediphosphonic acid**.

Table of Predicted Fragments:

m/z	Proposed Fragment	Possible Loss from Molecular Ion
204	$[\text{C}_3\text{H}_{10}\text{O}_6\text{P}_2]^+$	-
122	$[\text{C}_3\text{H}_7\text{O}_3\text{P}]^+$	- H_2PO_3
108	$[\text{C}_2\text{H}_5\text{O}_3\text{P}]^+$	- $\text{CH}_2\text{PO}_3\text{H}$
93	$[\text{CH}_2\text{O}_3\text{P}]^+$	- $\text{C}_2\text{H}_5\text{PO}_3\text{H}$
83	$[\text{H}_4\text{O}_3\text{P}]^+$	- $\text{C}_3\text{H}_6\text{PO}_3$
43	$[\text{C}_3\text{H}_7]^+$	- $2(\text{H}_2\text{PO}_3)$

Causality Behind Experimental Choices: Electron ionization is a common technique for initial mass spectral analysis. The proposed fragmentation is based on the stability of the resulting carbocations and radical species. The loss of phosphorous-containing groups is a characteristic fragmentation pathway for organophosphorus compounds.

Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas or liquid chromatography.
- **Ionization:** Use electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- **Detection:** Detect the ions using a suitable detector, such as an electron multiplier.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for **propylenediphosphonic acid**. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers and

scientists working with this compound. The provided analysis of the expected spectral features is grounded in fundamental spectroscopic principles and comparison with related molecules, ensuring a high degree of scientific integrity. Future experimental work is encouraged to validate and refine the predictions presented herein.

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